1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. It is structurally similar to uridine but has modifications at the 2’ position of the ribose sugar, where a fluorine atom and a methyl group are attached. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.
Introduction of the fluorine atom: at the 2’ position, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation of the 2’ position: , which can be achieved using methyl iodide in the presence of a base.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST) for introducing fluorine.
Methylating agents: Methyl iodide in the presence of a base for methylation.
Oxidizing agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and methylated nucleoside analogs, which can be further modified for specific applications.
Scientific Research Applications
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and its potential as a molecular probe.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The fluorine atom and methyl group at the 2’ position can cause steric hindrance, leading to the termination of DNA or RNA chain elongation. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-uridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyl-uridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methyl-uridine: Has both modifications but not at the 2’ position.
Uniqueness
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position of the ribose sugar. This dual modification enhances its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H15FN2O5 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
GXECGOKMGKRRKP-VPCXQMTMSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.